molecular formula C11H19N3O B13249403 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one

Cat. No.: B13249403
M. Wt: 209.29 g/mol
InChI Key: SKCJYXKKFAZHCF-UHFFFAOYSA-N
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Description

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a pyrimidinone core substituted with an aminobutan-2-yl group, an ethyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidinone core. Subsequent alkylation reactions introduce the aminobutan-2-yl, ethyl, and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2-(2-aminobutan-2-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H19N3O/c1-5-8-7(3)13-10(14-9(8)15)11(4,12)6-2/h5-6,12H2,1-4H3,(H,13,14,15)

InChI Key

SKCJYXKKFAZHCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)C(C)(CC)N)C

Origin of Product

United States

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